Pyridin-4-yl diethylcarbamate
CAS No.: 98976-69-3
Cat. No.: VC14220309
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98976-69-3 |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | pyridin-4-yl N,N-diethylcarbamate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | HFJXKVVIWYQHFI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)OC1=CC=NC=C1 |
Introduction
Structural and Molecular Characteristics
Pyridin-4-yl diethylcarbamate (IUPAC name: diethyl (pyridin-4-yloxy)carbamate) possesses the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 202.23 g/mol. Its structure comprises a pyridine ring with a diethylcarbamate group (-O(CO)NEt₂) at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the steric effects of the diethyl groups influence its reactivity and solubility.
Key Structural Features:
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Pyridine Ring: The aromatic heterocycle provides a planar framework, facilitating π-π interactions in biological systems.
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Diethylcarbamate Group: The carbamate linkage (-O(CO)N-) introduces polarity, while the ethyl substituents enhance lipophilicity compared to methyl analogs .
Synthetic Methodologies
Condensation of 4-Hydroxypyridine with Diethylcarbamoyl Chloride
The most plausible synthesis route mirrors methods used for pyridin-3-yl dimethylcarbamate , adjusted for the 4-position and diethyl substituents:
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Reaction Setup:
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Dissolve 4-hydroxypyridine (1.0 equiv) in anhydrous dichloromethane.
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Add diethylcarbamoyl chloride (1.2 equiv) dropwise under nitrogen.
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Introduce potassium hydroxide (1.5 equiv) as a base to neutralize HCl byproducts.
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Reaction Conditions:
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Stir at room temperature for 12–24 hours.
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Monitor progress via thin-layer chromatography (TLC).
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Workup:
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Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
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Theoretical Yield: 70–85%, assuming optimal conditions.
Alternative Routes
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Transesterification: React 4-hydroxypyridine with diethyl carbonate under acidic or basic catalysis.
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Enzymatic Synthesis: Use lipases to catalyze carbamate formation, though this remains unexplored for pyridine derivatives.
Physicochemical Properties
While experimental data for pyridin-4-yl diethylcarbamate are unavailable, properties can be extrapolated from its dimethyl analog (CAS 51581-32-9) :
| Property | Pyridin-3-yl Dimethylcarbamate | Pyridin-4-yl Diethylcarbamate (Estimated) |
|---|---|---|
| Density (g/cm³) | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Boiling Point (°C) | 258.0 ± 22.0 | 275–290 |
| LogP | 0.44 | 1.2–1.5 |
| Solubility in Water | Low | Very low |
Rationale for Estimates:
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Increased Lipophilicity: Diethyl groups elevate LogP compared to dimethyl analogs.
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Boiling Point: Higher molecular weight and van der Waals interactions suggest elevated boiling points.
Chemical Reactivity
Pyridin-4-yl diethylcarbamate likely undergoes reactions typical of carbamates and pyridine derivatives:
Hydrolysis
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Acidic Conditions: Cleavage of the carbamate linkage yields 4-hydroxypyridine and diethylamine.
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Basic Conditions: Saponification produces pyridin-4-olate and diethylcarbamate ions.
Nucleophilic Substitution
The carbamate group may act as a leaving group in SN2 reactions, particularly with strong nucleophiles (e.g., amines, thiols).
Electrophilic Aromatic Substitution
The pyridine ring’s 4-position is meta-directing, favoring substitution at the 2- or 6-positions under nitration or sulfonation conditions.
Biological Activity and Applications
Enzyme Inhibition
Pyridin-3-yl dimethylcarbamate inhibits cytochrome P450 enzymes (e.g., 14α-methyl demethylase), suggesting that the 4-yl diethyl variant may similarly interfere with sterol biosynthesis. Potential applications include:
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Agrochemicals: Disruption of phytosterol synthesis in plants could confer herbicidal activity.
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Pharmaceuticals: Modulation of human P450 enzymes (e.g., CYP3A4) might enable drug-drug interaction studies.
Neuropharmacology
Carbamates like pyridostigmine (a dimethyl analog) are acetylcholinesterase inhibitors . Pyridin-4-yl diethylcarbamate could exhibit analogous activity, albeit with altered pharmacokinetics due to increased lipophilicity.
Future Research Directions
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Synthetic Optimization: Develop scalable methods using continuous-flow reactors or green solvents.
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Biological Screening: Evaluate inhibitory activity against P450 isoforms and acetylcholinesterase.
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Computational Modeling: Predict metabolic pathways and toxicity profiles via DFT or molecular docking.
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